molecular formula C20H24N2O3S B3577767 2-[benzenesulfonyl(benzyl)amino]-N-cyclopentylacetamide

2-[benzenesulfonyl(benzyl)amino]-N-cyclopentylacetamide

Cat. No.: B3577767
M. Wt: 372.5 g/mol
InChI Key: XOQNVNISWOVLQS-UHFFFAOYSA-N
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Description

“N~2~-benzyl-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide” is likely an organic compound containing a benzyl group (a benzene ring attached to a CH2 group), a cyclopentyl group (a cyclical structure with 5 carbon atoms), and a phenylsulfonyl group (a benzene ring attached to a sulfonyl group, which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom). The “glycinamide” part suggests the presence of a glycine derivative, which is the simplest amino acid .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzyl, cyclopentyl, and phenylsulfonyl groups, followed by their attachment to the glycine derivative. The exact methods would depend on the specific reactions used, which could include nucleophilic substitution, free radical bromination, and others .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl and phenylsulfonyl groups are aromatic, meaning they contain a cyclic ring of carbon atoms with alternating single and double bonds. The cyclopentyl group is a simple cyclic structure with 5 carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The benzyl and phenylsulfonyl groups, being aromatic, might undergo electrophilic aromatic substitution reactions. The cyclopentyl group might undergo reactions typical of cycloalkanes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of aromatic rings .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-20(21-18-11-7-8-12-18)16-22(15-17-9-3-1-4-10-17)26(24,25)19-13-5-2-6-14-19/h1-6,9-10,13-14,18H,7-8,11-12,15-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQNVNISWOVLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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